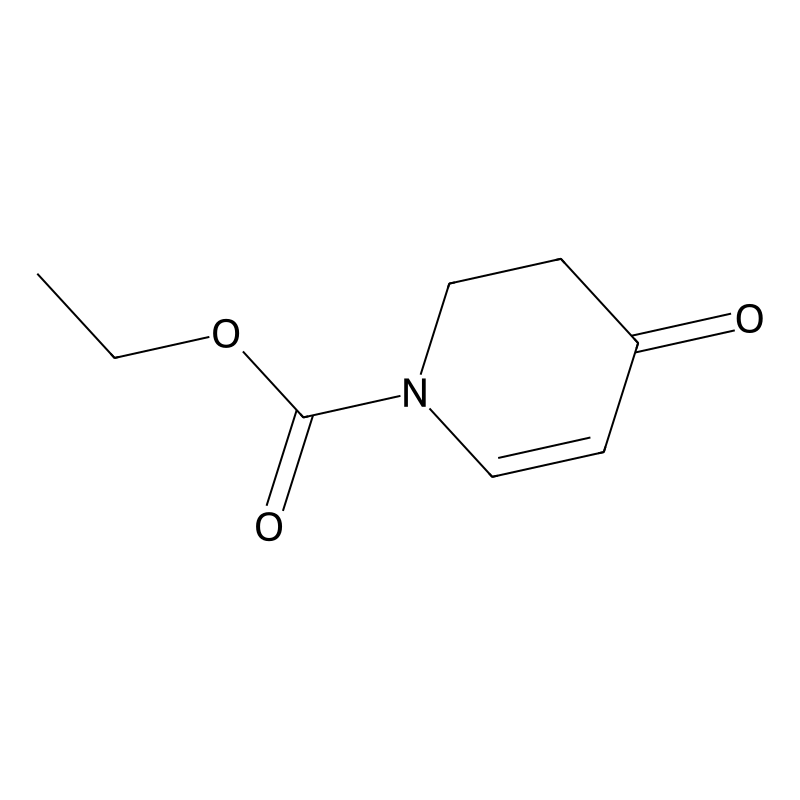1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anticancer Research
Specific Scientific Field: Oncology and cancer research.
Summary of Application: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives have demonstrated anticancer activity. Researchers have explored their potential as novel agents for inhibiting tumor growth and metastasis.
Experimental Procedures:Synthesis: The compound can be synthesized using established methods, such as one-pot Mannich reactions or microwave thermolysis
Cell Culture Studies: Researchers incubate cancer cell lines (e.g., lung, colon, brain, melanoma, kidney, breast) with varying concentrations of the compound.
Cell Viability Assays: Assess cell viability using MTT, XTT, or other assays to determine the compound’s effect on cancer cell proliferation.
Mechanism Studies: Investigate the compound’s impact on cell cycle progression, apoptosis, and signaling pathways.
Antiproliferative Activity: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives inhibit cancer cell growth, particularly in lung, colon, and brain cancer cell lines.
Structure-Activity Relationship (SAR): Researchers explore modifications to the compound’s structure to enhance its anticancer properties.
Calcium Channel Blocker Research
Specific Scientific Field: Cardiovascular pharmacology.
Summary of Application: Dihydropyridines, including ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate, serve as calcium channel blockers. They modulate L-type voltage-dependent calcium channels, affecting cardiac and vascular smooth muscle function.
Experimental Procedures:Binding Assays: Evaluate the compound’s affinity for α1-adrenoceptors using radio-ligand receptor binding assays.
Functional Studies: Investigate the impact on calcium influx and contractility in cardiac myocytes.
Cardiovascular Effects: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives act as calcium channel blockers, potentially reducing blood pressure and cardiac workload.
Antimicrobial Research
Specific Scientific Field: Microbiology and infectious diseases.
Summary of Application: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives exhibit antimicrobial properties.
Experimental Procedures:In Vitro Assays: Evaluate the compound’s efficacy against bacteria, fungi, and other pathogens.
Minimum Inhibitory Concentration (MIC): Determine the lowest concentration inhibiting microbial growth.
Antibacterial and Antifungal Activity: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives show promise as antimicrobial agents.
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester, also known by its CAS Registry Number 57330-84-4, is a chemical compound with the molecular formula . It features a pyridine ring substituted with a carboxylic acid and an ethyl ester group. The compound is characterized by its dihydro-4-oxo structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
- Esters can be mildly irritating to the skin and eyes.
- Aromatic compounds can have varying degrees of toxicity depending on the specific structure.
The chemical behavior of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester can be explored through various reactions:
- Esterification: The compound can undergo further esterification reactions to form more complex esters.
- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
These reactions highlight the compound's reactivity, making it a versatile intermediate in organic synthesis .
Research indicates that 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic effects. Additionally, some derivatives of this compound have shown antimicrobial properties, suggesting its utility in developing new therapeutic agents .
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several methods:
- Condensation Reactions: By reacting appropriate pyridine derivatives with ethyl acetoacetate under acidic conditions.
- Cyclization: Utilizing starting materials that contain both carboxylic and carbonyl groups to facilitate cyclization into the pyridine structure.
- Functional Group Transformations: Starting from simpler pyridinecarboxylic acids and modifying them through various
This compound serves multiple purposes in various fields:
- Pharmaceuticals: As a synthetic intermediate for developing drugs due to its bioactive properties.
- Agricultural Chemistry: Potential use in formulating agrochemicals owing to its biological activity against pests and pathogens.
- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .
Interaction studies involving 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester have focused on its binding affinity with biological targets. These studies suggest that the compound may interact with specific enzymes or receptors, contributing to its observed biological effects. Further research is needed to fully elucidate these interactions and their implications for drug design and development .
Several compounds share structural similarities with 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester | Contains a similar pyridine ring structure | Different position of substituents affecting reactivity |
| 2-Pyridinecarboxylic acid, ethyl ester | Pyridine ring with a carboxylic acid group | Lacks the dihydro and keto functionalities |
| 6-Methylpyridine-2-carboxylic acid, ethyl ester | Methyl substitution on the pyridine ring | Alters electronic properties influencing biological activity |
The uniqueness of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester lies in its specific dihydro and keto functionalities that enhance its reactivity and biological activity compared to these similar compounds .








